

A Comprehensive Safety and Technical Guide to

1-Aminocyclopropane-1-carboxylic acid-d4

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Compound of Interest

1-Aminocyclopropane-1-carboxylic
acid-d4

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This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of **1-Aminocyclopropane-1-carboxylic acid-d4** (ACC-d4). The information is intended for researchers, scientists, and professionals in drug development who may be working with this deuterated compound. Data from the non-deuterated form is also included for a comprehensive safety assessment, given the limited specific toxicological studies on the deuterated variant.

## **Chemical and Physical Properties**

**1-Aminocyclopropane-1-carboxylic acid-d4** is a deuterated analog of the endogenous metabolite 1-Aminocyclopropane-1-carboxylic acid.[1] The primary use of this compound in a research setting is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Below is a summary of its key chemical and physical properties.



Property	Value	References	
Chemical Name	1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid	[2]	
Synonyms	α- Aminocyclopropanecarboxylic Acid, Acpc-OH	[2]	
CAS Number	84392-07-4	[2][3]	
Chemical Formula	C4H3D4NO2	[2]	
Molecular Weight	105.13 g/mol	[3]	
Physical State	Solid, powder	[2][3]	
Color	White to off-white	[2]	
Melting Point	229 - 245 °C	[2][3]	
Solubility	Soluble in water	[2][4]	
Purity	>98%	[2][3]	
log Pow	-2.78	[2]	

# **Hazard Identification and Toxicological Summary**

The primary hazards associated with **1-Aminocyclopropane-1-carboxylic acid-d4** are irritation to the skin, eyes, and respiratory system.[2][5] While specific toxicological studies on the deuterated form are not readily available, data for the non-deuterated compound (CAS: 22059-21-8) indicates low overall toxicity.[3][6] It is not classified as a carcinogen by IARC or ACGIH.[2]

GHS Hazard Classification:



Hazard Class	Category	Hazard Statement	References
Skin Irritation	2	H315: Causes skin irritation	[5][6][7]
Eye Irritation	2A	H319: Causes serious eye irritation	[5][6][7]
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation	[5][6][7]

Toxicological Data (for non-deuterated 1-Aminocyclopropane-1-carboxylic acid):

Test	Species	Route	Value	References
TDLO	Rat	Oral	64 g/kg/13W (intermittent)	[6]
LD	Rat	Intraperitoneal	>500 mg/kg	[6]

# Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

### Handling:

- Avoid contact with skin and eyes.[2]
- Avoid the formation of dust and aerosols.[2][5]
- Use in a well-ventilated area, preferably in a laboratory fume hood.[2]
- Do not eat, drink, or smoke when handling.[8]
- Wash hands thoroughly after handling.[5][8]



### Storage:

- Store in a cool, dry, and well-ventilated area.[5][8]
- Keep the container tightly closed.[2][5]
- For long-term storage of solutions, -80°C is recommended.[1][9]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166
   (EU) standards.[2]
- Skin Protection: Handle with gloves and wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
- Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2]

## **Experimental Protocols**

The following are generalized experimental protocols based on OECD guidelines for assessing the irritation potential of a chemical like **1-Aminocyclopropane-1-carboxylic acid-d4**.

# In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method provides a means to assess the skin irritation potential of a substance by measuring its cytotoxicity in a reconstructed human epidermis model.[7]

- Preparation of the RhE Tissue: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.[9]
- Application of the Test Substance: A small amount of the test substance (in this case, 1-Aminocyclopropane-1-carboxylic acid-d4) is applied topically to the surface of the RhE tissue.[7]



- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.
   [7]
- Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
- Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.[7]
- Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]

# In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (based on OECD TG 492)

This in vitro test evaluates the potential of a chemical to cause serious eye damage by assessing its effect on a reconstructed human cornea-like epithelium.[10]

- Preparation of the RhCE Tissue: A multi-layered corneal epithelium is constructed from human-derived cells.[10]
- Application of the Test Substance: The test chemical is applied to the surface of the RhCE tissue.[10]
- Exposure and Post-Exposure Incubation: The tissues are exposed to the chemical for a specified duration, after which the substance is removed, and the tissues are incubated for a post-exposure period.[10]
- Viability Measurement: Tissue viability is quantified using a method such as the MTT assay.
   [10]
- Classification: The chemical is classified based on the reduction in tissue viability. For
  instance, if the viability is less than or equal to 60%, the substance may not require
  classification for eye irritation or serious eye damage under the UN GHS.[10]

## **Mechanism of Action and Signaling Pathways**





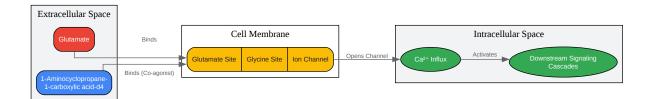


1-Aminocyclopropane-1-carboxylic acid is known to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[11][12][13] The NMDA receptor is a crucial ionotropic receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[14][15]

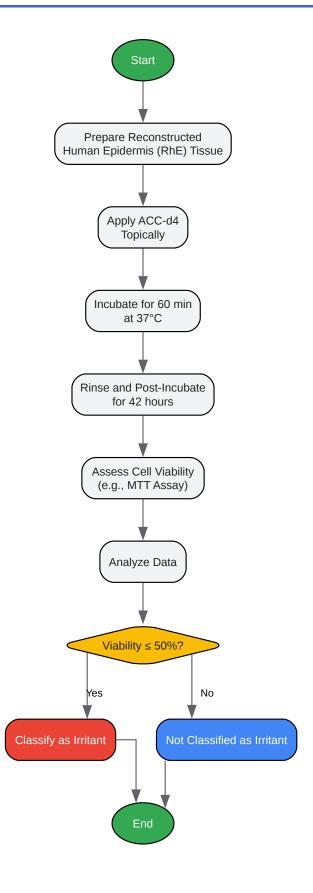
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[2][14] 1-Aminocyclopropane-1-carboxylic acid can mimic the effect of glycine, thereby potentiating the NMDA receptor's response to glutamate.[12] This leads to the opening of the ion channel, allowing the influx of Ca2+ and Na+ into the neuron, which triggers various downstream signaling cascades.[2][14]

Below are diagrams illustrating the NMDA receptor signaling pathway and typical workflows for safety assessment.

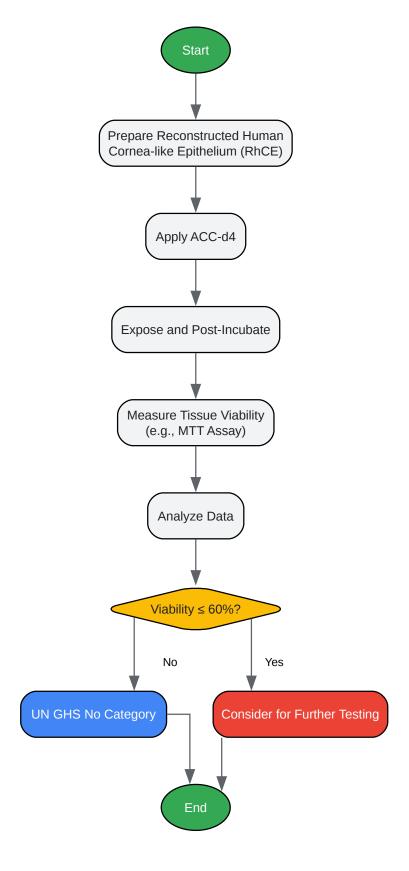












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